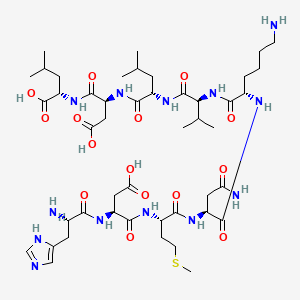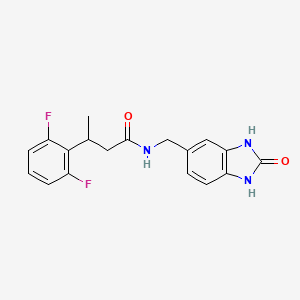![molecular formula C6H4Br2S3 B11930252 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is a chemical compound with the molecular formula C6H4Br2O2S It is known for its unique structure, which includes a thieno ring fused with a dithiine ring, and two bromine atoms at positions 5 and 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dithiine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or methanol. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the parent thieno[3,4-b][1,4]dithiine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2,3-dihydrothieno[3,4-b][1,4]dithiine.
科学的研究の応用
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in electrochromic devices.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs).
Chemical Synthesis:
作用機序
The mechanism of action of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine primarily involves its ability to participate in polymerization reactions. The bromine atoms facilitate the formation of reactive intermediates, which can then undergo polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated structure of the thieno[3,4-b][1,4]dithiine backbone.
類似化合物との比較
Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT): Similar in structure but with an ethylenedioxy group instead of a dithiine ring.
3,4-Ethylenedithiothiophene (EDTT): Contains an ethylenedisulfanyl group instead of bromine atoms.
Uniqueness
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is unique due to the presence of both bromine atoms and the dithiine ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials.
特性
分子式 |
C6H4Br2S3 |
|---|---|
分子量 |
332.1 g/mol |
IUPAC名 |
5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 |
InChIキー |
ZGMKNAXQTFUEIZ-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C(SC(=C2S1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)




